molecular formula C8H12O2S B2521830 6-Thiaspiro[2.5]octane-1-carboxylic acid CAS No. 1249143-45-0

6-Thiaspiro[2.5]octane-1-carboxylic acid

Cat. No.: B2521830
CAS No.: 1249143-45-0
M. Wt: 172.24
InChI Key: DVFDZHDIAOOYJD-UHFFFAOYSA-N
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Description

6-Thiaspiro[2.5]octane-1-carboxylic acid is a heterocyclic compound with a unique spiro structure. It is characterized by the presence of a sulfur atom within its ring system, which contributes to its distinct chemical properties. The compound has the molecular formula C8H12O2S and a molecular weight of 172.25 g/mol .

Scientific Research Applications

6-Thiaspiro[2.5]octane-1-carboxylic acid has several applications in scientific research:

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Thiaspiro[2.5]octane-1-carboxylic acid typically involves the formation of the spiro ring system through cyclization reactions. One common method includes the reaction of a suitable thiol with a cyclic ketone under acidic conditions to form the spiro compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar cyclization techniques. The scalability of the synthesis depends on the availability of starting materials and the efficiency of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-Thiaspiro[2.5]octane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Thiaspiro[2.5]octane-1-carboxylic acid involves its interaction with molecular targets through its sulfur atom and carboxylic acid group. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s spiro structure also allows it to fit into specific enzyme active sites, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its sulfur-containing spiro structure, which imparts distinct reactivity and interaction capabilities. This makes it valuable in various research and industrial applications .

Properties

IUPAC Name

6-thiaspiro[2.5]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2S/c9-7(10)6-5-8(6)1-3-11-4-2-8/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFDZHDIAOOYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC12CC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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